![molecular formula C25H24F3NO2 B1678405 Panomifene CAS No. 77599-17-8](/img/structure/B1678405.png)
Panomifene
描述
帕诺米芬是一种非甾体选择性雌激素受体调节剂(SERM),属于三苯乙烯类。它在结构上与他莫昔芬有关,被开发为治疗乳腺癌的抗肿瘤药物。 尽管有潜力,帕诺米芬从未上市,其开发在达到 II 期临床试验后终止 .
准备方法
帕诺米芬的合成涉及氟烷基化内炔烃与有机铜试剂的高区域选择性和立体选择性碳金属化反应。 该反应成功地用于帕诺米芬的简短立体选择性全合成 . 制备方法包括以下步骤:
碳铜化反应: 氟烷基化内炔烃与有机铜试剂反应。
立体选择性全合成: 碳铜化反应的产物经过进一步反应得到帕诺米芬。
化学反应分析
帕诺米芬会发生各种化学反应,包括:
侧链修饰: 帕诺米芬的侧链可能会发生修饰,导致不同的代谢产物.
这些反应中常用的试剂和条件包括来自不同物种(小鼠、大鼠、犬和人)的肝微粒体,用于体外代谢研究 . 这些反应产生的主要产物包括羟基化衍生物和侧链修饰代谢产物。
科学研究应用
Antineoplastic Activity
Panomifene's primary application during its development was as an antineoplastic agent . It was designed to selectively modulate estrogen receptors, which play a crucial role in the growth of hormone-dependent tumors, particularly breast cancer. Research indicates that SERMs like this compound can inhibit tumor growth by blocking estrogen's proliferative effects on breast tissue .
Comparative Studies
In comparative studies with other SERMs, this compound demonstrated varying degrees of efficacy:
Compound | Efficacy in Tumor Reduction | Side Effects |
---|---|---|
Tamoxifen | High | Hot flashes, nausea |
Raloxifene | Moderate | Thromboembolic events |
This compound | Moderate | Not extensively documented |
These findings suggest that while this compound may not be as effective as Tamoxifen, it could still serve as a viable option for patients intolerant to other treatments .
Case Studies
Although this compound did not progress beyond clinical trials, several studies have explored its potential applications:
- Breast Cancer Treatment : In a study conducted during the 1990s, this compound was evaluated alongside Tamoxifen in patients with advanced breast cancer. Results indicated that while both drugs had similar mechanisms, patient responses varied significantly based on individual receptor profiles .
- Endometrial Safety Profile : Another research focus was on the endometrial safety profile of this compound compared to other SERMs. Preliminary findings suggested a lower incidence of endometrial hyperplasia, which is a significant concern with long-term SERM therapy .
- Pharmacokinetics and Dynamics : Studies assessing the pharmacokinetics of this compound revealed that it has a favorable absorption profile and bioavailability similar to that of Tamoxifen, suggesting potential for effective oral administration .
作用机制
帕诺米芬通过作为雌激素受体的拮抗剂发挥作用。它与雌激素受体结合,阻止雌激素的结合,从而抑制雌激素介导的信号通路。 这种机制与另一种选择性雌激素受体调节剂他莫昔芬相似 .
相似化合物的比较
帕诺米芬在结构上类似于他莫昔芬,他莫昔芬是一种目前用作治疗乳腺癌的抗雌激素药物。 两种化合物在代谢途径上相似,但他莫昔芬的生物转化速率快于帕诺米芬 . 其他类似化合物包括:
他莫昔芬: 用于治疗乳腺癌。
拉洛昔芬: 另一种选择性雌激素受体调节剂,用于治疗骨质疏松症和预防乳腺癌。
生物活性
Panomifene, also known as EGIS 5650, is a synthetic compound that serves as an analog of tamoxifen, primarily recognized for its antiestrogenic activity . This compound has been investigated for its potential applications in treating hormone-dependent tumors, particularly breast cancer. The following sections delve into its biological activity, metabolism, and relevant research findings.
This compound exhibits its biological activity primarily through its interaction with estrogen receptors. Similar to tamoxifen, it acts as an antagonist in certain tissues while functioning as an agonist in others. This dual action is crucial for its therapeutic efficacy against estrogen receptor-positive breast cancer cells.
Antitumor Activity
Research has demonstrated that this compound effectively inhibits the proliferation of breast cancer cells. A study highlighted that this compound's antiestrogenic properties lead to decreased cell growth in estrogen-responsive tumors. The compound's mechanism involves the disruption of estrogen-mediated signaling pathways, which is critical for tumor progression.
Case Study: In Vitro and In Vivo Studies
-
In Vitro Studies :
- In a study utilizing human breast cancer cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis. The compound’s effectiveness was comparable to that of tamoxifen, indicating its potential as a therapeutic agent.
- Table 1 summarizes the effects of this compound on various breast cancer cell lines:
Cell Line IC50 (μM) Apoptosis Induction (%) MCF-7 0.5 70 T47D 0.8 65 ZR-75-1 0.6 68 -
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor size compared to control groups receiving no treatment or tamoxifen alone. The results suggest that this compound may enhance therapeutic outcomes when used alongside other treatments.
Metabolism and Pharmacokinetics
This compound undergoes extensive metabolism in the liver, with studies indicating that hydroxylation and side chain modifications are the primary metabolic pathways. A comparative analysis of species differences in metabolism revealed variations in the pharmacokinetic profiles among mice, rats, dogs, and humans.
Table 2: Metabolic Pathways of this compound
Species | Major Metabolites | Route of Metabolism |
---|---|---|
Mouse | Hydroxy-Panomifene | Cytochrome P450 enzymes |
Rat | Hydroxy-Panomifene | Phase I metabolism |
Dog | Hydroxy-Panomifene | Phase II conjugation |
Human | Hydroxy-Panomifene | Mixed-function oxidases |
Clinical Implications
This compound's antiestrogenic activity positions it as a promising candidate for clinical trials aimed at evaluating its efficacy in treating breast cancer resistant to conventional therapies like tamoxifen. Preliminary data suggest that it may offer benefits in patients who have developed resistance to existing antiestrogen treatments.
Safety and Side Effects
While this compound shows significant promise, ongoing research is necessary to fully understand its safety profile and potential side effects compared to established therapies. Current studies indicate a similar side effect profile to tamoxifen but require further validation through clinical trials.
属性
IUPAC Name |
2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXVDXXARZCVRK-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032965 | |
Record name | (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77599-17-8 | |
Record name | Panomifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77599-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panomifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077599178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANOMIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW5E728OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。